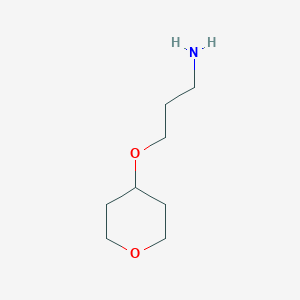

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine

CAS No.:

Cat. No.: VC13426920

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2 |

|---|---|

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 3-(oxan-4-yloxy)propan-1-amine |

| Standard InChI | InChI=1S/C8H17NO2/c9-4-1-5-11-8-2-6-10-7-3-8/h8H,1-7,9H2 |

| Standard InChI Key | HRCPDNJZTQBONR-UHFFFAOYSA-N |

| SMILES | C1COCCC1OCCCN |

| Canonical SMILES | C1COCCC1OCCCN |

Introduction

Chemical Identity and Structural Characteristics

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine (CAS: 933758-72-6) is an organic compound featuring a tetrahydropyran ring linked via an ether bond to a propan-1-amine group. Its molecular formula is , with a molecular weight of 159.23 g/mol . Key identifiers include:

-

IUPAC Name: 3-(oxan-4-yloxy)propan-1-amine

-

InChIKey: HRCPDNJZTQBONR-UHFFFAOYSA-N

-

SMILES: C1COCCC1OCCCN

The compound’s structure combines a six-membered tetrahydropyran ring with a three-carbon aliphatic chain terminating in a primary amine. This configuration confers both hydrophilic (ether oxygen, amine) and hydrophobic (tetrahydropyran) properties, influencing its solubility and reactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine typically involves nucleophilic substitution or Mitsunobu reactions:

-

Nucleophilic Substitution:

-

Mitsunobu Reaction:

-

Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple tetrahydropyran-4-ol with 3-aminopropanol.

-

Optimization and Yield

-

Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their polarity and ability to dissolve intermediates .

-

Yield: Reported yields range from 65–80%, depending on purification methods (e.g., column chromatography or recrystallization).

Physicochemical Properties

Pharmacological and Biological Activity

Preclinical Findings

-

Anticancer Activity: Derivatives of tetrahydropyran exhibit antiproliferative effects in CT26 xenograft models (IC: 25–75 nM) .

-

Anti-Inflammatory Effects: Similar compounds reduce TNF-α and IL-6 levels in murine models .

Applications in Drug Development

Medicinal Chemistry

-

Lead Compound: The amine and ether functional groups make it a versatile scaffold for designing CNS agents or kinase inhibitors .

-

Prodrug Potential: The tetrahydropyran moiety enhances blood-brain barrier penetration, as seen in LY-3200882 (a TGF-β inhibitor) .

Industrial Applications

-

Catalysis: Used in asymmetric synthesis due to its chiral centers .

-

Material Science: Incorporated into polymers for improved thermal stability.

| Parameter | Details | Source |

|---|---|---|

| Toxicity (LD) | Not established; handle with precautions | |

| GHS Classification | H302 (Harmful if swallowed) | |

| Storage | 2–8°C under nitrogen atmosphere |

Comparative Analysis with Analogues

Future Research Directions

-

Target Identification: Elucidate specific molecular targets via proteomic screening.

-

Formulation Optimization: Develop nanocrystalline or liposomal delivery systems to enhance bioavailability.

-

Toxicological Profiling: Conduct acute and chronic toxicity studies in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume